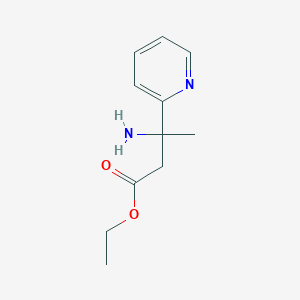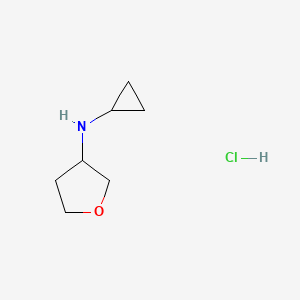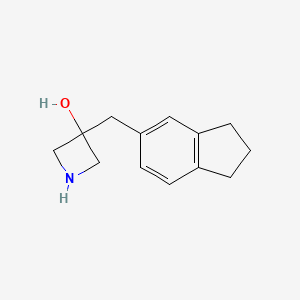
2-Bromo-4-chloro-6-(2-hydroxyethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-chloro-6-(2-hydroxyethyl)phenol is an organic compound with the molecular formula C8H8BrClO2 It is a derivative of phenol, where the phenolic ring is substituted with bromine, chlorine, and a hydroxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-(2-hydroxyethyl)phenol typically involves the bromination and chlorination of phenol derivatives, followed by the introduction of the hydroxyethyl group. One common method is the electrophilic aromatic substitution reaction, where phenol is first brominated and chlorinated under controlled conditions. The hydroxyethyl group can then be introduced via a nucleophilic substitution reaction using ethylene oxide or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts and solvents are often used to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-chloro-6-(2-hydroxyethyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine and chlorine substituents can be reduced to form less substituted phenol derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions to replace the halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield 2-Bromo-4-chloro-6-(2-oxoethyl)phenol, while substitution reactions can produce various substituted phenol derivatives.
Applications De Recherche Scientifique
2-Bromo-4-chloro-6-(2-hydroxyethyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-chloro-6-(2-hydroxyethyl)phenol involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can affect the compound’s reactivity and its ability to modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-chlorophenol: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
4-Bromo-2-(2-hydroxyethyl)phenol: Similar structure but different substitution pattern, leading to different reactivity and applications.
2-Bromo-4-chloro-6-methylphenol: Substituted with a methyl group instead of a hydroxyethyl group, affecting its chemical properties and uses.
Uniqueness
2-Bromo-4-chloro-6-(2-hydroxyethyl)phenol is unique due to the presence of the hydroxyethyl group, which enhances its solubility and reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H8BrClO2 |
|---|---|
Poids moléculaire |
251.50 g/mol |
Nom IUPAC |
2-bromo-4-chloro-6-(2-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H8BrClO2/c9-7-4-6(10)3-5(1-2-11)8(7)12/h3-4,11-12H,1-2H2 |
Clé InChI |
POEATDSMTZDSDP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1CCO)O)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate](/img/structure/B13583040.png)
![(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13583063.png)


![2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13583083.png)







